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molecular formula C8H4BrClN2 B1444464 8-Bromo-2-chloroquinoxaline CAS No. 1092500-67-8

8-Bromo-2-chloroquinoxaline

Cat. No. B1444464
M. Wt: 243.49 g/mol
InChI Key: NPMDJQJCBFQCNB-UHFFFAOYSA-N
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Patent
US08193189B2

Procedure details

A mixture of 2.0 g (ca. 7.64 mmol) 8-Bromo-1H-quinoxalin-2-one and 36 ml of POCl3 is heated to 50° C. for 16 h. After cooling, the excess of POCl3 is evaporated, water is then added and extracted 3× with CH2Cl2. The combined organic layers are successively washed with water, NaHCO3, saturated brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is purified by chromatography (silicagel, hexane:CH2Cl2=7:3=>1:1) to afford the title compound as a pale orange solid, MS: 243 (M)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[CH:8]=[N:7]2.O=P(Cl)(Cl)[Cl:15]>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:15])[CH:8]=[N:7]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC=C2N=CC(NC12)=O
Name
Quantity
36 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the excess of POCl3 is evaporated
ADDITION
Type
ADDITION
Details
water is then added
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers are successively washed with water, NaHCO3, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (silicagel, hexane:CH2Cl2=7:3=>1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2N=CC(=NC12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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